molecular formula C17H13NO7 B135174 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester CAS No. 197369-14-5

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester

Cat. No. B135174
M. Wt: 343.29 g/mol
InChI Key: XAIMYQGVNXSMPS-UHFFFAOYSA-N
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Description

The compound is an ester derived from 4-nitrobenzoic acid. Ester compounds are commonly formed by the condensation of a carboxylic acid and an alcohol . The presence of the nitro group (NO2) suggests that it might have been synthesized through a nitration reaction .


Synthesis Analysis

Esters can be synthesized from carboxylic acids by reaction of the acid with an excess of alcohol containing a catalytic amount of a mineral acid . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the benzoic acid component), a nitro group attached to the benzene ring, and an ester group (COOCH3) attached to the benzene ring .


Chemical Reactions Analysis

Nitro compounds can undergo a variety of reactions, including reduction to amines and reaction with nucleophiles . Esters can undergo hydrolysis, aminolysis, and reduction .

properties

IUPAC Name

methyl 2-[6-(4-nitrobenzoyl)-1,3-benzodioxol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO7/c1-23-16(19)7-11-6-14-15(25-9-24-14)8-13(11)17(20)10-2-4-12(5-3-10)18(21)22/h2-6,8H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIMYQGVNXSMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328047
Record name Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester

CAS RN

197369-14-5
Record name Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3,4-methylenedioxyphenylacetate (5.4 g, 28 mmol) in ClCH2CH2Cl (100 mL) was added 4-nitrobenzoic acid (7.2 g, 43 mmol) and P2O5 (18 g) at room temperature under argon. The mixture was refluxed for 28 h, cooled to room temperature, then cold water was added slowly. The resulting mixture was carefully neutralized with solid K2CO3, and extracted with 1:1 hexane/EtOAc (2×300 mL). The combined extracts were washed with water and brine, and dried over Na2SO4. The solvent was removed in vacuo and the resulting residue was separated by chromatography (3:1 hexane/EtOAc) to afford the title compound as a yellow solid (4.7 g, 14 mmol, 50%). 1H NMR (CDCl3) 8.32 (d, 2H, J=8.5), 7.92 (d, 2H, J=8.5), 6.85 (s, 1H), 6.81 (s, 1H), 6.07 (s, 2H), 3.88 (s, 2H), 3.63 (s, 3H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

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